molecular formula C8H7BrN2O3S2 B6630599 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide

Cat. No. B6630599
M. Wt: 323.2 g/mol
InChI Key: OBJLETNTBHJRTK-UHFFFAOYSA-N
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Description

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide is not well understood. However, it has been suggested that the compound may act as a competitive inhibitor of the enzymes it targets. The presence of the bromine atom in the molecule may play a crucial role in its inhibitory activity by forming halogen bonds with the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide have been studied extensively. The compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, histone deacetylase, and topoisomerase II. The inhibition of these enzymes can lead to the development of novel therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a suitable candidate for the development of novel therapeutic agents. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of the compound.

Future Directions

There are several future directions for the study of 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide. One of the future directions is the development of novel therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma. Another future direction is the study of the compound's potential toxicity and side effects. Further studies are also required to determine the structure-activity relationship of the compound and to identify more potent analogs.

Synthesis Methods

The synthesis of 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide has been reported in the literature using various methods. One of the commonly used methods is the reaction of 3-bromo-thiophene-2-sulfonamide with 1,2-oxazol-5-ylmethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a moderate temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and topoisomerase II. These enzymes are involved in various physiological processes and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma.

properties

IUPAC Name

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3S2/c9-7-2-4-15-8(7)16(12,13)11-5-6-1-3-10-14-6/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJLETNTBHJRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)S(=O)(=O)NCC2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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